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Pemigatinib CYP3A4 Drug-Drug Interaction Profile

The table below summarizes the key pharmacokinetic changes when pemigatinib is coadministered with

known CYP3A4 modulators, based on clinical DDI studies and physiologically based pharmacokinetic

(PBPK) modeling.

Interacting Drug Type
& Examples

Impact on Pemigatinib
Exposure (AUC)

Impact on
Pemigatinib Cmax

Clinical
Recommendation

| Strong CYP3A4 Inhibitors (e.g., Itraconazole, Clarithromycin) | ↑ 88% to 90% [1] [2] | ↑ 17% to 20% [1]

[2] | Avoid combination. If unavoidable, reduce pemigatinib dose [1] [2] [3]. | | Strong CYP3A4 Inducers

(e.g., Rifampin, Carbamazepine) | ↓ 85% [1] | ↓ 62% [1] | Avoid combination due to potential loss of efficacy

[1] [2] [3]. | | Moderate CYP3A4 Inhibitors (e.g., Fluconazole) | PBPK model predicts significant increase

[2] [3] | PBPK model predicts significant increase [2] [3] | Reduce pemigatinib dose [2] [3]. | | Weak

CYP3A4 Inhibitors | PBPK model predicts minimal increase [2] [3] | PBPK model predicts minimal

increase [2] [3] | No dose adjustment required [2] [3]. |

Experimental Protocols for Key DDI Studies
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The quantitative data in the table above is derived from rigorous clinical trials. The following are the core

methodologies from those studies, which can serve as a reference for your own DDI investigation protocols.

Clinical DDI Study with Itraconazole and Rifampin [1]

Objective: To evaluate the effect of a strong CYP3A4 inhibitor (itraconazole) and a strong CYP3A4

inducer (rifampin) on the pharmacokinetics of pemigatinib in healthy participants.
Study Design: Two open-label, fixed-sequence studies, each with up to 36 healthy participants

enrolled into two cohorts (n=18 each).
Dosing Schedule:

Inhibitor Cohort: A single oral dose of pemigatinib was administered alone on Day 1. After a
washout period, itraconazole was administered daily for several days, after which a second

dose of pemigatinib was co-administered with itraconazole.
Inducer Cohort: A single oral dose of pemigatinib was administered alone on Day 1. After a

washout period, rifampin was administered daily for several days to induce enzymes, after
which a second dose of pemigatinib was co-administered with rifampin.

Bioanalytical Methods: Blood samples were collected at predefined time points after pemigatinib
dosing. Pemigatinib plasma concentrations were measured using a validated bioanalytical method

(likely LC-MS/MS).
Pharmacokinetic Analysis: Key pharmacokinetic parameters, including AUC from time zero to

infinity (AUC0-inf) and maximum plasma concentration (Cmax), were derived from the plasma
concentration-time data using non-compartmental analysis.

PBPK Modeling and Simulation Study [2] [3]

Objective: To develop and validate a PBPK model for pemigatinib to predict DDIs with other
CYP3A4 modulators and to assess pemigatinib's potential as an inhibitor of transporters (P-gp,

OCT2, MATE1).
Model Development: A minimal PBPK model with advanced dissolution, absorption, and metabolism

(ADAM) was built in the Simcyp Simulator (v17).
Input Parameters: The model incorporated:

Physicochemical Properties: Measured values for pemigatinib (e.g., logP, pKa).
In Vitro Data: CYP3A4 as the major metabolic pathway, permeability, and plasma protein

binding.
Clinical Data: Population pharmacokinetic data from patients to inform system parameters.

Model Verification: The model was validated by simulating the clinical DDI studies with itraconazole
and rifampin. The model accurately predicted the itraconazole DDI but under-predicted the rifampin
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induction effect, suggesting potential involvement of non-CYP3A4 clearance mechanisms [2].

Simulation for Risk Assessment: The verified model was used to simulate DDIs with moderate and
weak CYP3A4 inhibitors, and to evaluate pemigatinib as a perpetrator against P-gp and

OCT2/MATE1 substrates.

Pemigatinib Metabolism and DDI Pathways

The following diagram illustrates the primary metabolic pathway of pemigatinib and the mechanisms by

which co-administered drugs can alter its exposure.
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Key Takeaways for Researchers

Pemigatinib is a sensitive CYP3A4 substrate. Clinical data confirms significant exposure changes

with strong inhibitors and inducers, necessitating strict clinical management strategies [1].
PBPK models are valuable but have limitations. The PBPK model under-predicted the induction

effect of rifampin, highlighting that pemigatinib's clearance may involve non-CYP3A4 pathways and
that clinical data remains the gold standard [2] [3].
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Pemigatinib has low perpetrator potential. Modeling suggests pemigatinib is unlikely to cause

clinically significant interactions as an inhibitor of P-gp, OCT2, or MATE1 transporters, so no dose
adjustments for co-administered substrates of these transporters are anticipated [2].

Acid-reducing agents have a minor effect. Coadministration with proton-pump inhibitors (e.g.,
esomeprazole) or H2 antagonists (e.g., ranitidine) results in a less than 35% change in exposure,

which is not considered clinically significant [1].
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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